3-[(4-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
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Overview
Description
Preparation Methods
The synthesis of 3-[(4-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of a chromene derivative with a methoxybenzyl halide under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
3-[(4-Methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
3-[(4-Methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways within cells. Its effects may be mediated through binding to enzymes or receptors, altering their activity and influencing downstream signaling pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
3-[(4-Methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can be compared to other chromene derivatives, such as:
3-[(4-Methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has a similar structure but lacks the cyclohepta ring, which may influence its chemical reactivity and biological activity.
3-[(4-Methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: The presence of a methyl group at the 4-position can affect the compound’s steric and electronic properties, leading to differences in its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C22H22O4/c1-24-16-9-7-15(8-10-16)14-25-17-11-12-19-18-5-3-2-4-6-20(18)22(23)26-21(19)13-17/h7-13H,2-6,14H2,1H3 |
InChI Key |
HKMRHMYVKZZXOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3 |
Origin of Product |
United States |
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